molecular formula C24H24FN3O6S2 B11644729 2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide

2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No.: B11644729
M. Wt: 533.6 g/mol
InChI Key: IJHNQZNOWIDHLT-UHFFFAOYSA-N
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Description

2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of fluorophenyl, benzenesulfonamido, morpholine, and sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of N-(4-fluorophenyl)benzenesulfonamide and N-(4-morpholine-4-sulfonyl)phenylacetamide. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide and morpholine groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar compounds to 2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide include:

    N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl and benzamide groups but lacks the morpholine and sulfonyl groups.

    N-(4-Morpholine-4-sulfonyl)phenylacetamide: Contains the morpholine and sulfonyl groups but lacks the fluorophenyl and benzenesulfonamido groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.

Properties

Molecular Formula

C24H24FN3O6S2

Molecular Weight

533.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C24H24FN3O6S2/c25-19-6-10-21(11-7-19)28(36(32,33)22-4-2-1-3-5-22)18-24(29)26-20-8-12-23(13-9-20)35(30,31)27-14-16-34-17-15-27/h1-13H,14-18H2,(H,26,29)

InChI Key

IJHNQZNOWIDHLT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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